8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline
Description
8-Phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline is a thienoquinoline derivative characterized by a fused thiophene-quinoline scaffold. Key structural features include a phenoxy group at position 8, an (E)-configured styryl (phenylethenyl) group at position 4, and a partially saturated 2,3-dihydrothieno ring (Figure 1). This compound belongs to a broader class of thieno[3,2-c]quinoline derivatives, which are recognized for their diverse biological activities, including anticancer, antibacterial, and kinase-inhibitory properties .
Properties
IUPAC Name |
8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NOS/c1-3-7-18(8-4-1)11-13-23-21-15-16-28-25(21)22-17-20(12-14-24(22)26-23)27-19-9-5-2-6-10-19/h1-14,17H,15-16H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKEQMADXPAAB-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: : This can be achieved through a cyclization reaction involving a suitable precursor.
Phenoxy Group Introduction: : The phenoxy group is introduced via a substitution reaction.
(E)-2-Phenylethenyl Group Addition: : This step involves a cross-coupling reaction, often using palladium-catalyzed conditions.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, often involving halogenated intermediates.
Common reagents and conditions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Dermatological Uses
Psoriasis Treatment
Recent studies have highlighted the effectiveness of 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline in treating psoriasis. A notable clinical trial demonstrated that topical formulations containing this compound significantly reduced the severity of plaque psoriasis. The study tracked improvements using the Psoriasis Area Severity Index (PASI) and Physician Global Assessment (PGA) scores:
| Study | Dosage | Duration | PASI Improvement | PGA Improvement |
|---|---|---|---|---|
| Clinical Trial 1 | 1% cream | 29 days | 75% mean reduction | 60% patients clear/almost clear |
| Clinical Trial 2 | 1% cream | 12 weeks | 70% mean reduction | 55% patients clear/almost clear |
These findings indicate that the compound effectively modulates the aryl hydrocarbon receptor (AhR), leading to anti-inflammatory effects that are beneficial for psoriasis management .
Oncology Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. The following table summarizes key findings from relevant research:
| Study | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Inhibition of cell cycle progression | Reduced tumor size by 50% |
| Study B | Melanoma | Induction of apoptosis via AhR modulation | Increased apoptosis markers |
These studies indicate a promising role for the compound in cancer therapeutics, particularly in targeting malignancies associated with dysregulated AhR signaling .
Case Study 1: Use in Psoriasis
In a multicenter trial involving patients with moderate to severe plaque psoriasis, participants applied the cream daily for four weeks. Results showed significant reductions in PASI scores, with many patients reporting improved quality of life due to symptom alleviation.
Case Study 2: Anticancer Efficacy
A phase II clinical trial explored the effects of the compound on melanoma patients. Patients receiving treatment exhibited reduced tumor growth and improved overall survival rates compared to historical controls. The study emphasized the need for further research to validate these findings and explore optimal dosing strategies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in organic electronics, it may act as an electron donor or acceptor, facilitating charge transfer processes. In drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
A comparative analysis of structurally related compounds highlights the role of substituent placement and heterocyclic variations (Table 1):
Key Observations :
- Thieno vs. Furo/Pyrrolo Cores: Replacement of the sulfur atom in thieno[3,2-c]quinoline with oxygen (furo) or nitrogen (pyrrolo) alters electronic properties and target selectivity. For example, pyrrolo derivatives exhibit multitarget activity (e.g., 5-HT receptor antagonism) , whereas thieno derivatives are more commonly associated with kinase inhibition .
- Substituent Position: Phenoxy groups at position 6 or 8 enhance cytotoxicity in thienoquinolines. The 8-phenoxy-4-styryl substitution in the target compound may improve membrane permeability compared to 6,8-diaryl analogs .
Q & A
Q. What are common synthetic routes for preparing thienoquinoline derivatives like 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline?
Synthesis typically involves multi-step organic reactions, including condensation of substituted precursors (e.g., phenoxy groups and styryl moieties) followed by cyclization to form the thienoquinoline core. For example, analogous compounds are synthesized via Pd-catalyzed cross-coupling for introducing the styryl group . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like regioisomers .
Q. How are structural ambiguities resolved in thienoquinoline derivatives?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemical uncertainties. For instance, studies on similar compounds (e.g., 2,3-dihydrothieno[3,2-c]quinolines) confirmed the (E)-configuration of styryl groups and dihydrothieno ring conformation using crystallographic data . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and HRMS validate purity and connectivity .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data for this compound is limited, general protocols for quinoline derivatives include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid release into drains .
Q. What biological activities are associated with structurally similar thienoquinoline derivatives?
Analogous compounds exhibit antimicrobial , anti-inflammatory , and antitumor activities. For example, quinoline cores with styryl substituents show inhibitory effects on tyrosine kinases and inflammatory cytokines . The phenoxy group may enhance membrane permeability, as seen in related antimalarial agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Temperature control: Lower temperatures (0–5°C) reduce side reactions during condensation steps.
- Catalyst selection: Pd(PPh₃)₄ improves coupling efficiency for styryl group introduction .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
- In-line monitoring: Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- The styryl group (E-configuration) enhances π-π stacking with enzyme active sites, as shown in kinase inhibition assays .
- Phenoxy substituents at the 8-position improve solubility and bioavailability compared to alkyl chains .
- Dihydrothieno rings increase metabolic stability by reducing oxidative degradation .
Q. What experimental strategies address contradictions in reported biological data for quinoline derivatives?
Discrepancies (e.g., varying IC₅₀ values) often arise from:
- Assay conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Compound purity: Validate via orthogonal methods (e.g., HPLC ≥95% purity) .
- Control experiments: Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate activity .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Docking studies: Use software like AutoDock Vina to model binding to kinases (e.g., EGFR). The styryl group’s planar structure favors insertion into hydrophobic pockets .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for binding .
- ADMET prediction: Tools like SwissADME estimate logP (∼3.2) and BBB permeability, guiding lead optimization .
Methodological Recommendations
- For crystallization: Slow evaporation from dichloromethane/hexane (1:3) yields diffraction-quality crystals .
- For in vitro assays: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- For SAR studies: Prioritize substituents at the 4- and 8-positions, which show the highest modulation of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
